2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine

Epigenetics MLL1 inhibition leukemia

2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine (CAS 1841754-10-6) is a chiral secondary amine featuring a piperazine ring bearing three methyl substituents at the 3-, 4-, and 5-positions with defined (3R,5S) stereochemistry, appended to an ethan-1-amine side chain. It has the molecular formula C₉H₂₁N₃ and a molecular weight of 171.28 g/mol.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 1841754-10-6
Cat. No. B13454412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine
CAS1841754-10-6
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C)C)CCN
InChIInChI=1S/C9H21N3/c1-8-6-12(5-4-10)7-9(2)11(8)3/h8-9H,4-7,10H2,1-3H3/t8-,9+
InChIKeyNZNISCGMYQFKDL-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3R,5S)-3,4,5-Trimethylpiperazin-1-yl]ethan-1-amine (CAS 1841754-10-6): Chiral Piperazine Building Block for Epigenetic Inhibitor Synthesis


2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine (CAS 1841754-10-6) is a chiral secondary amine featuring a piperazine ring bearing three methyl substituents at the 3-, 4-, and 5-positions with defined (3R,5S) stereochemistry, appended to an ethan-1-amine side chain [1]. It has the molecular formula C₉H₂₁N₃ and a molecular weight of 171.28 g/mol . This compound serves as a versatile synthetic building block, most notably as the key chiral amine intermediate in the preparation of potent MLL1-WRAD2 and WDR5 inhibitors disclosed in US Patent 11,319,299 [2]. The (3R,5S) configuration and the specific 3,4,5-trimethyl substitution pattern on the piperazine ring are critical structural determinants for target binding affinity.

Why 2-[(3R,5S)-3,4,5-Trimethylpiperazin-1-yl]ethan-1-amine Cannot Be Replaced by Generic Piperazine Analogs


The (3R,5S) stereochemistry and the 3,4,5-trimethyl substitution pattern on the piperazine ring are not interchangeable with simpler piperazine analogs. In the MLL1-WRAD2 inhibitor series from US Patent 11,319,299, replacing the (3R,5S)-3,4,5-trimethylpiperazine moiety with an achiral 4-methylpiperazine group resulted in a marked loss of potency: the 4-methylpiperazine analog (Example 3) exhibited an IC₅₀ of 272 nM, whereas the (3R,5S)-3,4,5-trimethylpiperazine-containing analog (Example 8) achieved an IC₅₀ of 43 nM in the same assay—a 6.3-fold improvement [1]. Furthermore, regioisomeric trimethylpiperazine variants (e.g., 2,4,6-trimethylpiperazine, CAS 90795-53-2) and N,N,4-trimethylpiperazine-1-ethylamine (CAS 104-19-8), which bears methyl groups on the nitrogen atoms rather than the ring carbons, present fundamentally different steric and electronic environments that cannot recapitulate the binding interactions conferred by the (3R,5S)-3,4,5-trimethylpiperazine scaffold [2].

Quantitative Differentiation Evidence for 2-[(3R,5S)-3,4,5-Trimethylpiperazin-1-yl]ethan-1-amine Versus Closest Analogs


MLL1-WRAD2 Inhibitory Potency: (3R,5S)-3,4,5-Trimethylpiperazine vs. 4-Methylpiperazine Head-to-Head Comparison

In a direct head-to-head comparison within the same patent series (US 11,319,299) and identical assay format, the compound incorporating the (3R,5S)-3,4,5-trimethylpiperazin-1-yl moiety (Example 8; BDBM552953) demonstrated an IC₅₀ of 43 nM against the human MLL1-WRAD2 complex. The direct structural analog bearing an unsubstituted 4-methylpiperazine in place of the trimethylpiperazine (Example 3; BDBM552948) exhibited an IC₅₀ of 272 nM under identical conditions [1]. This represents a 6.3-fold potency advantage conferred specifically by the (3R,5S)-3,4,5-trimethyl substitution.

Epigenetics MLL1 inhibition leukemia

WDR5 Binding Affinity: (3R,5S)-3,4,5-Trimethylpiperazine Derivative vs. 4-Methylpiperazine Analog

Against the WD repeat-containing protein 5 (WDR5) target, a key component of the MLL1 methyltransferase complex, the (3R,5S)-3,4,5-trimethylpiperazine-containing derivative (Example 158; BDBM553109) achieved a Kd of 0.345 nM. The corresponding 4-methylpiperazine analog (Example 3; BDBM552948) showed a Kd of 1.5–2 nM against the same target in the same assay format [1]. The chiral trimethylpiperazine moiety thus contributed an approximately 4.3- to 5.8-fold improvement in target binding affinity.

WDR5 protein-protein interaction MLL1

Structural Differentiation: (3R,5S)-3,4,5-Trimethylpiperazine vs. N,N,4-Trimethylpiperazine Regioisomer (CAS 104-19-8)

The target compound 2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine (CAS 1841754-10-6) bears its three methyl groups on the piperazine ring carbons (C-3, N-4, C-5) with defined (3R,5S) stereochemistry. The common regioisomer N,N,4-trimethylpiperazine-1-ethylamine (CAS 104-19-8; also known as 1-(2-dimethylaminoethyl)-4-methylpiperazine) carries two methyl groups on the terminal amine nitrogen and one on the piperazine N-4, with no ring carbon substitution and no defined stereocenters [1]. This fundamental difference in substitution topology results in distinct: (i) hydrogen-bonding capacity (1 HBD for the target compound vs. 0 for CAS 104-19-8), (ii) topological polar surface area (tPSA = 32.5 Ų for target compound vs. 9.7 Ų for CAS 104-19-8), and (iii) three-dimensional shape due to the chiral (3R,5S) ring methyl groups.

regioisomer structure-activity relationship building block

Chiral Integrity: Defined (3R,5S) Stereochemistry vs. Racemic or Achiral Piperazine Building Blocks

2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine possesses two defined stereocenters at the 3- and 5-positions of the piperazine ring. The patent literature explicitly describes the use of the enantiomerically pure (3R,5S) form in the most potent MLL1-WDR5 inhibitors, with some examples noting the use of the racemic (rac-(3R,5S)) form [1]. The (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate (CAS 1152111-15-3), a direct protected precursor, is commercially available as a single enantiomer at 95%+ purity, enabling stereocontrolled incorporation into target molecules . In contrast, common piperazine building blocks such as 1-(2-aminoethyl)piperazine (CAS 140-31-8) or 1-methylpiperazine (CAS 109-01-3) lack both the ring carbon substitution and chirality necessary to reproduce the binding conformation.

chiral building block enantiomeric purity drug discovery

Optimal Procurement and Application Scenarios for 2-[(3R,5S)-3,4,5-Trimethylpiperazin-1-yl]ethan-1-amine


Synthesis of Potent MLL1-WDR5 Protein-Protein Interaction Inhibitors for Leukemia Research

This compound is the optimal building block for constructing MLL1-WDR5 inhibitors based on the scaffold exemplified in US Patent 11,319,299, where its incorporation at the 2-position of the central fluorophenyl ring (via the ethan-1-amine linker) yielded single-digit nanomolar to sub-nanomolar potency against both MLL1-WRAD2 (IC₅₀ = 43 nM) and WDR5 (Kd = 0.345 nM). Procuring this specific building block enables direct access to the most potent exemplars in the patent series without requiring de novo chiral synthesis [1].

Fragment-Based Drug Discovery Campaigns Targeting Methyltransferase Complexes

The (3R,5S)-3,4,5-trimethylpiperazine fragment, as delivered by this ethan-1-amine derivative, provides a pre-validated, potency-enhancing motif for methyltransferase inhibitors. The 6.3-fold MLL1 potency gain over the 4-methylpiperazine comparator and 4.3- to 5.8-fold WDR5 affinity gain establish this fragment as a privileged chimera for fragment-growing or scaffold-hopping strategies in PRMT5, MLL1, and related epigenetic targets [1].

Chiral Building Block for Vardenafil-Related Impurity Profiling and Reference Standard Preparation

The (3R,5S)-3,4,5-trimethylpiperazine moiety is a structural component of Vardenafil Impurity 6 (2-(2-ethoxy-5-((3R,5S)-3,4,5-trimethylpiperazine-1-carbonothioyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-thione). This compound serves as a key intermediate for the independent synthesis and characterization of this impurity, supporting pharmaceutical quality control and analytical method validation for PDE5 inhibitors [2].

Stereochemical Probe in Piperazine SAR Studies

With its defined (3R,5S) configuration and three differentiated methyl substituents, this compound serves as a precise stereochemical probe to dissect the contribution of ring C-methylation and absolute configuration to target binding. Unlike racemic or N-methylated piperazine analogs, it allows unambiguous attribution of potency gains to the (3R,5S)-trimethyl topology, as demonstrated by the 6.3-fold IC₅₀ difference between Examples 8 and 3 [1].

Quote Request

Request a Quote for 2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.